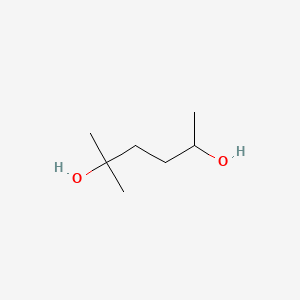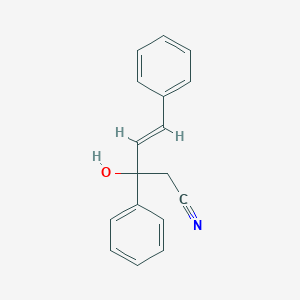
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by a pyrrolidine ring attached to a phenol group, making it a versatile molecule in various chemical reactions and biological interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mécanisme D'action
The mechanism of action of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)-, isobutyrate
- 3-(3-Isobutyl-3-pyrrolidinyl)phenol
- 1-Methyl-3-phenyl-3-pyrrolidinyl propionate
Uniqueness: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrrolidine ring and phenol group contribute to its versatility and effectiveness in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
38906-43-3 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-[1-methyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-12(2)10-15(7-8-16(3)11-15)13-5-4-6-14(17)9-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
Clé InChI |
LOZPKIOFRLDEQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
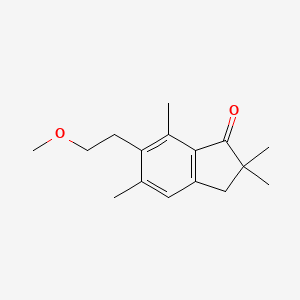
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
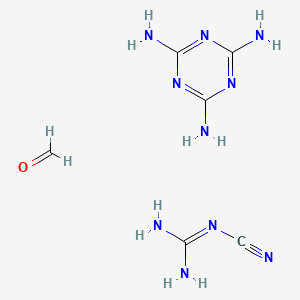
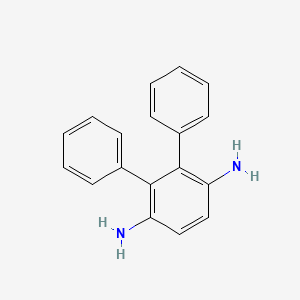
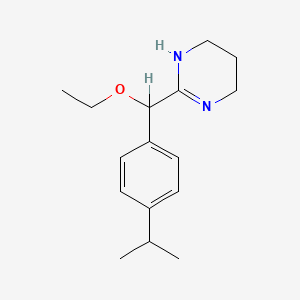
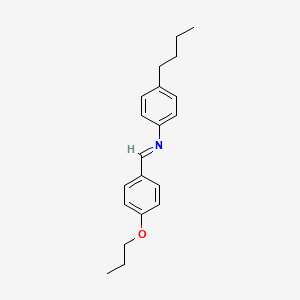
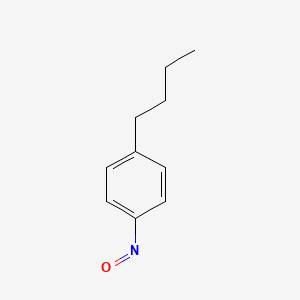
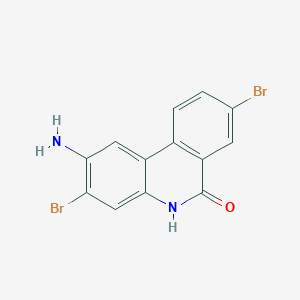
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
